molecular formula C23H12F18O6S2 B2867865 di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate CAS No. 254900-51-1

di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate

Cat. No. B2867865
CAS RN: 254900-51-1
M. Wt: 790.43
InChI Key: LVAIJAGHXMDYJT-UHFFFAOYSA-N
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Description

“di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate” is a complex organic compound. It seems to contain a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and two nonafluoropentyl groups, which are fluorinated alkyl chains .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the fluorene backbone and the nonafluoropentyl and sulphonate groups. Fluorene is a polycyclic aromatic hydrocarbon, which means it contains multiple interconnected aromatic rings . The nonafluoropentyl groups would likely add significant bulk and complexity to the molecule .

Scientific Research Applications

Synthesis and Spectral Properties

Research has focused on the synthesis and spectral properties of fluorene derivatives, including merocyanine dyes based on fluorene. These compounds exhibit absorption spectra changes in solvents of different polarity, indicating potential applications in organic electronics and sensors. Quantum-chemical analysis has been utilized to explore their electronic structures, revealing the types of electronic transitions, which could be critical for designing advanced materials for photovoltaic devices (Kurdyukova et al., 2012).

Polyimides for Fuel Cell Applications

Novel sulfonated polyimides have been synthesized from fluorene derivatives, showing promise for fuel cell applications. These polyimides exhibit good solubility and impressive proton conductivities, comparable to or better than Nafion 117 under certain conditions, highlighting their potential as polyelectrolytes in fuel cells (Guo et al., 2002).

Photoluminescence and Base Doping

Poly(2,7-fluorene) derivatives have been developed with properties suitable for optoelectronic applications. These polymers exhibit blue emission with high quantum yields, making them attractive for the fabrication of efficient blue-light-emitting devices. Additionally, novel acidic polyfluorene derivatives show electrical conductivities upon base doping, suggesting potential in electronic devices (Ranger et al., 1997).

Aromatic Sulphonation Studies

Research into the aromatic sulphonation of fluorene and its derivatives, including the investigation of sulphonation isomer distributions, provides insights into chemical reactivity and synthesis pathways. These findings are crucial for the development of new materials and chemical intermediates (Schaasberg-Nienhuis et al., 1979).

Fluorescent Probes and Detection Techniques

Derivatives have been utilized in indirect laser-induced fluorescence detection for capillary electrophoresis, demonstrating their application in sensitive and selective detection methods for chemical analysis (Melanson et al., 2001).

Redox Potentials and Aromaticity

Studies on the electronic and structural properties of fluorene derivatives have revealed their strong electron donor capabilities and the influence of aromaticity on their oxidized states. These insights are valuable for the design of new pi-electron donors and acceptors in organic electronics (Amriou et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used in a chemical reaction, its mechanism of action would involve the way it interacts with other chemicals in the reaction .

properties

IUPAC Name

bis(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12F18O6S2/c24-16(25,18(28,29)20(32,33)22(36,37)38)8-46-48(42,43)12-1-3-14-10(6-12)5-11-7-13(2-4-15(11)14)49(44,45)47-9-17(26,27)19(30,31)21(34,35)23(39,40)41/h1-4,6-7H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAIJAGHXMDYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C3=C1C=C(C=C3)S(=O)(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12F18O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di(2,2,3,3,4,4,5,5,5-nonafluoropentyl) 9H-fluorene-2,7-disulphonate

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